molecular formula C5H4F3NO3S B15274030 4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile

4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile

Cat. No.: B15274030
M. Wt: 215.15 g/mol
InChI Key: HXVGVXGVLCVOPJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile is an organic compound with the molecular formula C5H4F3NO3S and a molecular weight of 215.15 g/mol . This compound is characterized by the presence of trifluoromethyl, methanesulfonyl, and oxobutanenitrile functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile involves the reaction of trifluoroacetic anhydride with methanesulfonyl chloride in the presence of a base, followed by the addition of a nitrile compound . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzymes or modulate biological pathways by forming stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .

Properties

Molecular Formula

C5H4F3NO3S

Molecular Weight

215.15 g/mol

IUPAC Name

4,4,4-trifluoro-2-methylsulfonyl-3-oxobutanenitrile

InChI

InChI=1S/C5H4F3NO3S/c1-13(11,12)3(2-9)4(10)5(6,7)8/h3H,1H3

InChI Key

HXVGVXGVLCVOPJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C#N)C(=O)C(F)(F)F

Origin of Product

United States

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